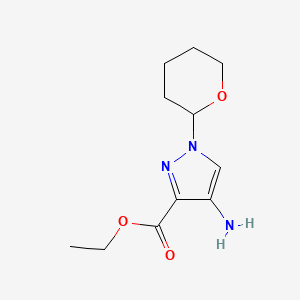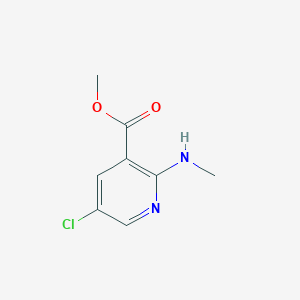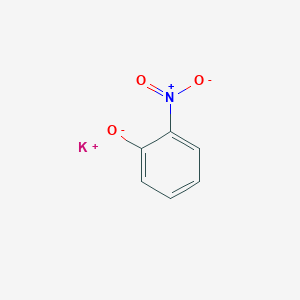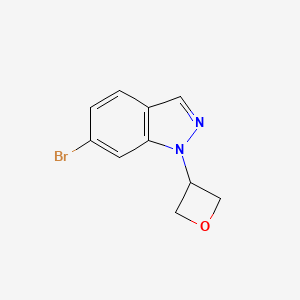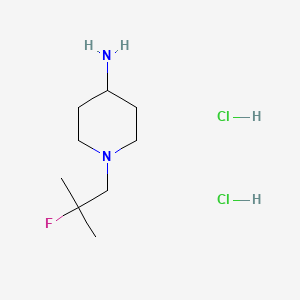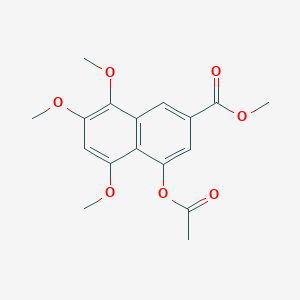
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester is an organic compound with the molecular formula C16H18O7. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy and trimethoxy functional groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy and trimethoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include the use of acetic anhydride and methanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and trimethoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-: Lacks the trimethoxy groups, resulting in different chemical properties.
2-Naphthalenecarboxylic acid, 5,7,8-trimethoxy-: Lacks the acetyloxy group, affecting its reactivity and applications.
2-Naphthalenecarboxylic acid, methyl ester: Lacks both acetyloxy and trimethoxy groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both acetyloxy and trimethoxy groups in 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester makes it unique in its reactivity and potential applications. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C17H18O7 |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-5,7,8-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O7/c1-9(18)24-13-7-10(17(19)23-5)6-11-15(13)12(20-2)8-14(21-3)16(11)22-4/h6-8H,1-5H3 |
Clé InChI |
YDBCEBLVRVOXBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC2=C1C(=CC(=C2OC)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


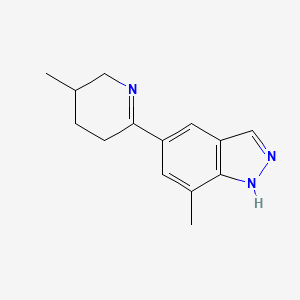
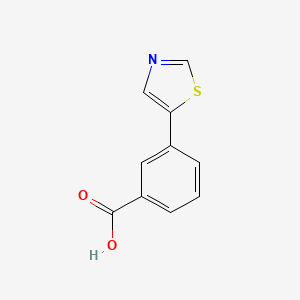





![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)

